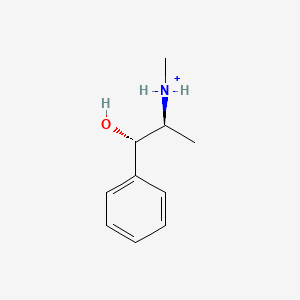

(1S,2S)-(+)-Pseudoephedrine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16NO+ |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10+/m0/s1 |

InChI Key |

KWGRBVOPPLSCSI-WCBMZHEXSA-O |

SMILES |

CC(C(C1=CC=CC=C1)O)[NH2+]C |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)[NH2+]C |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)[NH2+]C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Basic Properties and Structure of (1S,2S)-(+)-Pseudoephedrine

Introduction

(1S,2S)-(+)-Pseudoephedrine is a sympathomimetic amine, a class of compounds that mimic the effects of endogenous agonists of the sympathetic nervous system. Commonly found in plants of the Ephedra genus, it is a diastereomer of ephedrine.[1][2] While it occurs naturally, the majority of commercially available pseudoephedrine is produced synthetically.[2] Its primary clinical application is as a nasal decongestant for the relief of nasal and sinus congestion associated with conditions like the common cold, sinusitis, and allergies.[1][3][4] This document provides a detailed technical overview of its fundamental properties, chemical structure, mechanism of action, and relevant experimental protocols for its analysis.

Chemical Structure and Identification

This compound, a substituted phenethylamine, is chemically designated as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol.[5][6] It possesses two chiral centers, leading to four possible stereoisomers; the (1S,2S) form is the dextrorotary enantiomer used for pharmaceutical purposes.[1]

Physicochemical Properties

The physical and chemical properties of pseudoephedrine are critical for its formulation, delivery, and biological activity. The data presented below pertains to both the free base and its more commonly used hydrochloride salt.

| Property | This compound (Base) | This compound HCl (Salt) | Reference(s) |

| IUPAC Name | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride | [5][7] |

| CAS Number | 90-82-4 | 345-78-8 | [8][9] |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₆ClNO | [8][9] |

| Molecular Weight | 165.23 g/mol | 201.69 g/mol | [9] |

| Appearance | Crystals from ether | White crystalline powder | [7] |

| Melting Point | 118-119 °C | 182-188 °C | [6][10][11] |

| Boiling Point | 255 °C (at 760 mmHg) | N/A | [11] |

| Solubility | Sparingly soluble in water; freely soluble in alcohol and ether | Freely soluble in water and ethanol; sparingly soluble in methylene (B1212753) chloride | [6][9][10][11] |

| pKa | 9.22 (at 25°C) | 9.22 (at 25°C) | [7][10] |

| LogP (Octanol-Water) | 0.89 | N/A | [1][6] |

| Specific Optical Rotation | +51.2° (c=unknown, in ethanol, at 20°C) | +61.0° to +62.5° (dried substance) | [6][12] |

Mechanism of Action

Pseudoephedrine is a sympathomimetic agent with a mixed mechanism of action, involving both direct and indirect effects on the adrenergic system.[3] Its primary therapeutic effect as a nasal decongestant stems from its ability to cause vasoconstriction of the blood vessels in the nasal mucosa.[13] This action reduces tissue swelling (hyperemia) and edema, leading to decreased nasal congestion and improved drainage of sinus secretions.[1][4]

The mechanism involves:

-

Indirect Action : Pseudoephedrine acts as a norepinephrine-releasing agent.[1] It is taken up into the presynaptic neuron and displaces norepinephrine (B1679862) (NE) from storage vesicles.[3]

-

NE Release : The displaced norepinephrine is released into the synaptic cleft.[3]

-

Receptor Activation : The increased concentration of NE in the synapse leads to the activation of postsynaptic α- and β-adrenergic receptors.[3] The vasoconstrictor effect is primarily mediated by α-1 adrenergic receptors on the smooth muscle of blood vessels in the nasal passages.[13]

-

Direct Action : Pseudoephedrine also has a weaker, direct agonist effect on β-adrenergic receptors.[3][4]

Experimental Protocols

Accurate identification and quantification of this compound are essential for quality control and research. The following section details common experimental methodologies.

A common prerequisite for analysis is the isolation of pseudoephedrine from a complex matrix, such as a pharmaceutical tablet. This is typically achieved via acid-base extraction, which leverages the compound's basic amine group.

Methodology:

-

Sample Solubilization : An accurately weighed amount of powdered sample (e.g., tablets) is dissolved in an acidic aqueous solution (e.g., 0.1 N HCl or dilute H₂SO₄) to protonate the pseudoephedrine, rendering it water-soluble.[10][14] Excipients like sugars and salts may remain insoluble.[10]

-

Basification : The aqueous solution is then made strongly basic (pH ~14) by adding a concentrated base like 5 N NaOH.[10][15] This deprotonates the pseudoephedrine hydrochloride to its free base form.

-

Organic Extraction : The aqueous solution is extracted multiple times with a water-immiscible organic solvent, such as chloroform (B151607) or diethyl ether.[14][16] The neutral pseudoephedrine base has higher solubility in the organic layer and partitions into it.

-

Drying and Concentration : The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the isolated pseudoephedrine base.[16]

-

Melting Point : The melting point is determined using a standard melting point apparatus according to USP Class I methods.[17] The range between the beginning and end of melting should not exceed 2°C for the hydrochloride salt.[17]

-

Solubility (Dissolution Test) : Dissolution rates from tablet formulations can be measured using the USP Paddle Method (Apparatus II).[18][19] The experiment is typically conducted in 500-900 mL of a specified medium (e.g., distilled water or 0.1N HCl) at 37°C with a paddle speed of 50-100 rpm.[18][19] Aliquots are removed at specified time points and analyzed.

-

pKa Determination : The pKa can be determined by two-phase acid-base titration.[14] The pseudoephedrine base is partitioned between an organic solvent (e.g., chloroform) and water. The system is then titrated with a standard acid, and the pH of the aqueous phase is monitored to determine the equilibrium constant.[14]

-

¹H and ¹³C NMR Spectroscopy : For structural elucidation and quantification, a sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).[20][21]

-

¹H NMR : Key signals for this compound include a doublet for the C-CH₃ protons, a singlet for the N-CH₃ protons, and a doublet for the -CH-O- proton, along with multiplets for the phenyl protons.[21] Acetamide can be used as an internal standard for quantitative analysis.[21]

-

¹³C NMR : The spectrum shows distinct signals for each of the 10 carbon atoms, with assignments confirmed using 2D NMR techniques like HSQC.[6][22]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy, particularly using an Attenuated Total Reflectance (ATR) accessory, is a rapid method for identification.[10][16] The spectrum is compared to that of a certified reference standard. Key absorption bands correspond to O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations.

-

Mass Spectrometry (MS) : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantification in biological matrices.[23]

-

Ionization : Electrospray ionization (ESI) in positive mode is typically used.

-

Parent Ion : The protonated molecule [M+H]⁺ appears at an m/z of 166.2.[23]

-

Product Ion : Collision-induced dissociation of the parent ion yields a characteristic product ion at m/z 148.2 for quantification in Multiple Reaction Monitoring (MRM) mode.[23]

-

References

- 1. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Pseudoephedrine Base | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride(345-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Pseudoephedrine [webbook.nist.gov]

- 9. 345-78-8 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. swgdrug.org [swgdrug.org]

- 11. lookchem.com [lookchem.com]

- 12. drugfuture.com [drugfuture.com]

- 13. droracle.ai [droracle.ai]

- 14. academic.oup.com [academic.oup.com]

- 15. dea.gov [dea.gov]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. scribd.com [scribd.com]

- 18. Measurement of pseudoephedrine hydrochloride dissolution using chloride-ion electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US9421266B2 - Safety of pseudoephedrine drug products - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2S)-(+)-Pseudoephedrine as a Chiral Auxiliary: An In-depth Technical Guide on its Mechanism of Action

(1S,2S)-(+)-Pseudoephedrine has emerged as a robust and highly effective chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled preparation of a wide array of enantiomerically enriched compounds such as carboxylic acids, alcohols, aldehydes, and ketones. [1][2] Its widespread adoption in both academic and industrial research stems from its low cost, the high diastereoselectivity it imparts, and the often crystalline nature of the intermediate amides, which simplifies purification.[3][4] This technical guide provides a comprehensive overview of the core mechanism, detailed experimental protocols, and quantitative data related to the use of this compound as a chiral auxiliary, primarily focusing on the well-established Myers asymmetric alkylation.[5]

Core Principles: The Mechanism of Diastereoselective Alkylation

The asymmetric alkylation of amides derived from this compound proceeds through a highly organized, chelation-controlled mechanism, which is the foundation of its remarkable stereodirecting ability. The key steps are outlined below:

-

Amide Formation: The synthesis commences with the acylation of this compound with an appropriate carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the corresponding tertiary amide. This foundational step is typically high-yielding.[2][6]

-

Enolate Formation: The α-proton of the pseudoephedrine amide is abstracted by a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), to generate a lithium enolate.[2][6] The presence of anhydrous lithium chloride (LiCl) is critical in this step. It is believed to facilitate the formation of a stable, chelated (Z)-enolate intermediate and accelerate the rate of alkylation.[4][7]

-

Chelated Intermediate and Diastereoselective Alkylation: The high level of stereocontrol is attributed to the formation of a rigid, bicyclic-like transition state.[2] The lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary.[8] This chelation, in conjunction with the steric hindrance imposed by the methyl group on the pseudoephedrine backbone, effectively shields one face of the enolate.[6][8] Consequently, the incoming electrophile can only approach from the less sterically encumbered face, leading to a highly diastereoselective alkylation event.[2] The resulting stereocenter is formed syn to the methyl group and anti to the hydroxyl group of the chiral auxiliary.[8]

-

Auxiliary Cleavage: Following the alkylation, the chiral auxiliary is cleaved to unveil the desired enantiomerically enriched product. This can be achieved under acidic or basic conditions to yield carboxylic acids, or through reduction to afford alcohols.[8][9] The pseudoephedrine auxiliary can often be recovered and reused, adding to the practicality of this methodology.[6]

Mandatory Visualizations

Caption: General workflow for asymmetric synthesis using this compound.

Caption: Mechanistic pathway of diastereoselective alkylation.

Data Presentation

The diastereoselective alkylation of various this compound amides with a range of alkyl halides consistently produces high yields and excellent diastereoselectivities.

| Entry | R¹ in Amide | Electrophile (R²-X) | Yield (%) | Diastereomeric Ratio (crude) |

| 1 | CH₃ | CH₃I | 95 | 97:3 |

| 2 | CH₃ | CH₃CH₂I | 96 | 98:2 |

| 3 | CH₃ | CH₃(CH₂)₃I | 94 | >99:1 |

| 4 | CH₃ | PhCH₂Br | 99 | >99:1 |

| 5 | CH₂CH₃ | CH₃I | 93 | 96:4 |

| 6 | CH₂Ph | CH₃I | 97 | >99:1 |

Data compiled from representative examples in the literature.

The subsequent cleavage of the chiral auxiliary from the alkylated amides also proceeds in high yield to deliver the final enantiomerically enriched products.

| Entry | Cleavage Method | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Acidic Hydrolysis (9 N H₂SO₄) | Carboxylic Acid | 85-97 | >99 |

| 2 | Basic Hydrolysis (n-Bu₄NOH) | Carboxylic Acid | 89-99 | >99 |

| 3 | Reduction (LiBH₄) | Primary Alcohol | 89-94 | >99 |

Data compiled from established cleavage protocols.[9]

Experimental Protocols

1. Preparation of this compound Amide

-

Reagents and Equipment: this compound, acyl chloride or anhydride, triethylamine (B128534) or pyridine, dichloromethane (B109758) (CH₂Cl₂), standard laboratory glassware, magnetic stirrer.

-

Procedure:

-

Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.[3]

-

Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).[2]

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[3]

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization.[3]

-

2. Diastereoselective Alkylation of Pseudoephedrine Amide

-

Reagents and Equipment: Pseudoephedrine amide, lithium diisopropylamide (LDA) solution, anhydrous lithium chloride (LiCl), alkyl halide, anhydrous tetrahydrofuran (B95107) (THF), Schlenk line or glovebox for inert atmosphere techniques.

-

Procedure:

-

In an oven-dried Schlenk flask under a nitrogen atmosphere, add anhydrous LiCl (6.0 equiv) to anhydrous THF.[2]

-

Prepare a solution of LDA by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (B44863) (2.2 equiv) in anhydrous THF at -78 °C and stir for 30 minutes at 0 °C.[3]

-

Cool the LiCl suspension to -78 °C and add the freshly prepared LDA solution.[2]

-

In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF and add this solution to the cold LDA/LiCl mixture.[2]

-

Stir the resulting mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.[2]

-

Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 equiv) dropwise.[3]

-

Stir the reaction at 0 °C and monitor by TLC. Reaction times can vary from 1 to 12 hours.[3]

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.[3]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

-

3. Cleavage of the Chiral Auxiliary

a) Acidic Hydrolysis to Carboxylic Acid

-

Reagents and Equipment: Alkylated pseudoephedrine amide, dioxane, 9-18 N sulfuric acid (H₂SO₄), standard reflux apparatus.

-

Procedure:

-

Dissolve the alkylated amide (1.0 equiv) in dioxane (0.1-0.2 M) in a round-bottom flask equipped with a reflux condenser.[9]

-

Add an equal volume of aqueous H₂SO₄ (9-18 N).[9]

-

Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.[9]

-

Cool the reaction mixture, dilute with water, and extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).[9]

-

The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[9]

-

b) Basic Hydrolysis to Carboxylic Acid

-

Reagents and Equipment: Alkylated pseudoephedrine amide, tetra-n-butylammonium hydroxide (B78521) (n-Bu₄NOH), tert-butanol (B103910), water.

-

Procedure:

c) Reduction to Primary Alcohol

-

Reagents and Equipment: Alkylated pseudoephedrine amide, lithium borohydride (B1222165) (LiBH₄), anhydrous THF.

-

Procedure:

-

Dissolve the alkylated amide in anhydrous THF and cool to 0 °C.

-

Add a solution of LiBH₄ in THF.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction by the slow addition of 1 M HCl and extract the product with ethyl acetate.[9]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synarchive.com [synarchive.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Preparation of (1S,2S)-(+)-Pseudoephedrine Amides

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-Pseudoephedrine has emerged as a powerful and cost-effective chiral auxiliary in asymmetric synthesis. Its application is pivotal in the stereoselective construction of chiral molecules, a critical aspect of modern drug development and the synthesis of bioactive compounds. This technical guide provides an in-depth overview of the synthesis and preparation of this compound amides, which serve as key intermediates in these processes. The guide details the underlying principles, experimental protocols, and quantitative data to facilitate its application in a research and development setting.

Core Principles

The utility of this compound as a chiral auxiliary lies in its ability to direct the stereochemical outcome of reactions, most notably in the diastereoselective alkylation of enolates derived from its corresponding amides.[1][2] The process generally involves three main stages:

-

Amide Formation: this compound is acylated with a carboxylic acid derivative to form a tertiary amide. These amides are often crystalline, which facilitates their purification.[2][3]

-

Diastereoselective Alkylation: The α-proton of the amide is deprotonated using a strong base, typically lithium diisopropylamide (LDA), to generate a chiral (Z)-enolate. The presence of lithium chloride is crucial for achieving high yields and diastereoselectivity.[4][5] The chiral auxiliary then sterically directs the approach of an incoming electrophile, leading to a highly controlled formation of a new stereocenter.[3]

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid, alcohol, aldehyde, or ketone. A significant advantage is that the pseudoephedrine auxiliary can often be recovered and reused.[3][4]

Experimental Protocols

Detailed methodologies for the key steps in the synthesis and utilization of this compound amides are provided below.

Protocol 1: Synthesis of this compound Amide

This protocol describes the N-acylation of this compound with an acid chloride.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Triethylamine (B128534) (1.1 - 1.5 equiv)[4][5]

-

Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)[5][6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) and triethylamine (1.1 equiv) in the chosen solvent and cool the solution to 0 °C in an ice bath.[5]

-

Slowly add the acid chloride (1.05 equiv) dropwise to the stirred solution.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction with water.[5]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

-

The crude product can be purified by recrystallization or flash column chromatography to yield the pure this compound amide, which is often a crystalline solid.[6][7]

Protocol 2: Diastereoselective Alkylation of Pseudoephedrine Amide

This protocol outlines the key stereochemistry-defining step, which requires anhydrous conditions and the use of a strong base.[3][5]

Materials:

-

This compound amide (1.0 equiv)

-

Anhydrous lithium chloride (LiCl) (6.0 equiv)[5]

-

Lithium diisopropylamide (LDA) solution (2.2 equiv)[5]

-

Alkyl halide (electrophile)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

To a stirred suspension of anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the LDA solution (2.2 equiv).[5]

-

Add a solution of the this compound amide (1.0 equiv) in anhydrous THF to the cold LDA/LiCl mixture.[5]

-

Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C and hold for 10-15 minutes to ensure complete enolate formation.[5]

-

Cool the reaction mixture back down to the desired alkylation temperature (typically between -78 °C and 0 °C).[6]

-

Add the alkyl halide and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The alkylated pseudoephedrine amide can be purified by recrystallization, which often allows for the enhancement of the diastereomeric excess to ≥99%.[6]

Protocol 3: Cleavage of the Alkylated Pseudoephedrine Amide

The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired final product.

A. To obtain a Carboxylic Acid (Hydrolysis): [4]

-

Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a mixture of dioxane and 9 N sulfuric acid (H₂SO₄).[4]

-

Heat the mixture at reflux (approximately 115 °C) for 12-24 hours.[4]

-

Cool the reaction to room temperature and dilute with water.[4]

-

Extract the carboxylic acid with an appropriate organic solvent.

-

The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary by extraction with dichloromethane.[4]

B. To obtain a Primary Alcohol (Reductive Cleavage): [8]

-

Prepare a solution of lithium amidotrihydroborate (LAB) in THF.[9]

-

In a separate flask, dissolve the alkylated pseudoephedrine amide in THF.

-

Cool the amide solution and add the LAB solution.

-

Stir the reaction at the appropriate temperature until completion.

-

Carefully quench the reaction and work up to isolate the chiral alcohol.

Data Presentation

The diastereoselective alkylation of this compound amides consistently provides high yields and excellent diastereoselectivities. The following tables summarize representative quantitative data.

Table 1: Synthesis of Various this compound Amides [6]

| Carboxylic Acid Derivative | Acylation Method | Yield (%) |

| Propionic Anhydride (B1165640) | A | 95 |

| Propionyl Chloride | B | 98 |

| Pivaloyl Chloride (as mixed anhydride) | C | 96 |

| Methyl Propionate | D | 85 |

Method A: Acylation with the symmetrical carboxylic acid anhydride. Method B: Acylation with the carboxylic acid chloride. Method C: Acylation with the mixed anhydride derived from pivaloyl chloride. Method D: Acylation with the methyl ester.[6]

Table 2: Diastereoselective Alkylation of Pseudoephedrine Amides with Primary Alkyl Halides [6]

| Entry | Alkyl Halide | Crude Yield (%) | Crude de (%) | Isolated Yield (%) | Isolated de (%) |

| 1 | CH₃I | 95 | 96 | 92 | ≥99 |

| 2 | CH₃CH₂I | 98 | 97 | 95 | ≥99 |

| 3 | CH₃(CH₂)₃I | 99 | 98 | 97 | ≥99 |

| 4 | PhCH₂Br | 96 | 95 | 93 | ≥99 |

de = diastereomeric excess.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and application of this compound amides.

Caption: General workflow for asymmetric synthesis using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Physical and Chemical Properties of (1S,2S)-(+)-Pseudoephedrine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of (1S,2S)-(+)-pseudoephedrine and its key derivatives. It includes quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of relevant biological and experimental workflows.

Core Properties of this compound

This compound is a sympathomimetic amine found naturally in plants of the Ephedra genus.[1] It is a diastereomer of ephedrine (B3423809) and is widely used as a nasal decongestant.[2][3] Beyond its pharmaceutical applications, it serves as a valuable chiral auxiliary in asymmetric synthesis.[2] The compound and its hydrochloride salt are the most common forms encountered.

Physicochemical Data

The fundamental physical and chemical properties of this compound and its hydrochloride salt are summarized below. These tables consolidate data from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source(s) |

| IUPAC Name | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol | [4] |

| CAS Number | 90-82-4 | [1][4][5] |

| Molecular Formula | C₁₀H₁₅NO | [1][4][5] |

| Molecular Weight | 165.23 g/mol | [1][4] |

| Appearance | Colorless needle-like crystals or white crystalline powder | |

| Melting Point | 117-120 °C | [5][6] |

| Boiling Point | 255 °C at 760 mmHg | [5] |

| Solubility | Sparingly soluble in water; freely soluble in alcohol and ether.[1] At 25°C: Water (2.0 g/mL), Chloroform (0.011 g/mL), Ethanol (B145695) (0.278 g/mL).[4] | |

| pKa | 9.22 - 9.52 | [1][7][8] |

| Optical Rotation | [α]D²⁰ +51.2° to +52° (c=0.6 in Ethanol) | [1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride | [9] |

| CAS Number | 345-78-8 | [1][7][10] |

| Molecular Formula | C₁₀H₁₆ClNO | [7][10][11] |

| Molecular Weight | 201.69 g/mol | [7][10][11] |

| Appearance | White crystalline powder | [10] |

| Melting Point | 183-188 °C | [7][10][11][12] |

| Solubility | Freely soluble in water and ethanol (96%); sparingly soluble in methylene (B1212753) chloride.[7][11][12] | |

| pKa | 9.22 (at 25°C) | [7][10][11][12] |

| Optical Rotation | [α]D²⁰ +61° to +62.05° (c=1-5 in H₂O) | [1][7] |

Spectroscopic Data

Extensive spectroscopic data for this compound is publicly available. This includes ¹H-NMR, ¹³C-NMR, HSQC, GC-MS, and LC-MS/MS spectra, which are crucial for its identification and structural elucidation.[4][13] The characterization of its derivatives often involves a combination of these techniques to confirm structure and purity.[14]

Key Derivatives in Asymmetric Synthesis

This compound is frequently used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction. N-acyl derivatives are particularly important for this purpose.

This compound Propionamide (B166681)

This compound propionamide is a chiral amide synthesized from the parent compound. It serves as a valuable intermediate in the diastereoselective alkylation of enolates to produce highly enantiomerically enriched carboxylic acids.[2] The pseudoephedrine backbone provides a high degree of stereocontrol, enabling the synthesis of complex chiral molecules with predictable stereochemistry.[2]

Table 3: Properties of this compound Propionamide

| Property | Value | Source(s) |

| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide | [2][15] |

| CAS Number | 159213-03-3 | [2] |

| Molecular Formula | C₁₃H₁₉NO₂ | [2] |

| Molecular Weight | 221.29 g/mol | [2] |

| Physical State | Typically a crystalline solid | [2] |

Mechanism of Action and Signaling Pathways

The primary biological activity of pseudoephedrine is that of a sympathomimetic agent, which relies on its indirect action on the adrenergic receptor system.[8]

Its principal mechanism involves displacing norepinephrine (B1679862) from storage vesicles within presynaptic neurons.[8] The displaced norepinephrine is then released into the synaptic cleft, where it can activate postsynaptic alpha- and beta-adrenergic receptors.[2][8] This activation, particularly on alpha-adrenergic receptors in the nasal mucosa, leads to vasoconstriction, reducing swelling and nasal congestion.[2]

The N-acylation of pseudoephedrine to form amide derivatives, such as the propionamide, significantly alters the basicity of the nitrogen atom and overall molecular structure.[2] This chemical modification blocks the sympathomimetic activity, making the derivative primarily useful as a synthetic intermediate rather than a pharmacologically active agent in the same manner as its parent compound.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key derivative and outlines common analytical procedures for characterization.

Synthesis of this compound Propionamide

This protocol describes the N-acylation of this compound to form the corresponding propionamide derivative.[15]

Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, argon-purged flask, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or flash column chromatography to yield the final product.[15]

Diastereoselective Alkylation Protocol

This general procedure describes the highly diastereoselective alkylation of the pseudoephedrine amide enolate, a key step in its use as a chiral auxiliary.[2]

Materials:

-

This compound propionamide

-

n-Butyllithium (n-BuLi)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., an alkyl halide)

Procedure:

-

LDA Preparation: In a flame-dried, argon-purged flask, cool a solution of diisopropylamine (1.1 eq.) in anhydrous THF to 0 °C. Add n-BuLi (1.05 eq.) dropwise and stir for 15 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: In a separate flask, suspend anhydrous LiCl (1.1 eq.) in THF and cool to -78 °C. Add the freshly prepared LDA solution. Then, add a solution of this compound propionamide (1 eq.) in THF dropwise. Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes to ensure complete enolization.

-

Alkylation: Cool the enolate suspension back to 0 °C (or another temperature depending on the electrophile). Add the electrophile (1.2 eq.) and stir until the reaction is complete.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl and proceed with standard aqueous workup and extraction as described in Protocol 4.1.

-

Purification: Purify the resulting product by chromatography to obtain the alkylated derivative.

Analytical Characterization Methods

The characterization of pseudoephedrine and its derivatives relies on a suite of modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of pseudoephedrine in pharmaceutical formulations and biological samples.[9][16] A common approach uses a mixed-mode column with a simple mobile phase of water, acetonitrile, and an acid buffer (e.g., sulfuric acid), with UV detection at 200 nm.[16]

-

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique provides rapid and sensitive analysis, making it suitable for high-throughput screening and quantification, especially for detecting pseudoephedrine in complex mixtures or at low concentrations.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of newly synthesized derivatives.[14] Solid-state NMR has also been employed to characterize the hydrochloride salts of pseudoephedrine.[19][20]

General Protocol for NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[15]

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

-

For complex structures or to confirm assignments, 2D NMR experiments such as COSY and HSQC may be performed.

References

- 1. Pseudoephedrine [drugfuture.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-pseudoephedrine | 90-82-4 [chemnet.com]

- 6. 90-82-4 CAS MSDS (Pseudoephedrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound hydrochloride CAS#: 345-78-8 [m.chemicalbook.com]

- 8. Showing Compound Pseudoephedrine (FDB022758) - FooDB [foodb.ca]

- 9. A novel fluorimetric method for determination of pseudoephedrine hydrochloride in pharmaceutical formulations and blood serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride(345-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 345-78-8 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. hmdb.ca [hmdb.ca]

- 14. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. HPLC Method for Analysis of Pseudoephedrine and Fexofenadine from Allegra D Tablet on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Spectroscopic Profile of (1S,2S)-(+)-Pseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-(+)-Pseudoephedrine, a widely used sympathomimetic amine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of pseudoephedrine in research and pharmaceutical applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Frequency (MHz) |

| 7.40 - 7.48 | m | - | Aromatic-H | Water | 500 |

| 4.56 - 4.58 | d | - | CH-OH | Water | 500 |

| 3.18 - 3.24 | m | - | CH-N | Water | 500 |

| 2.56 | s | - | N-CH₃ | Water | 500 |

| 0.94 - 0.95 | d | - | C-CH₃ | Water | 500 |

Data sourced from the Human Metabolome Database and PubChem.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 14.4 | C-CH₃ | D₂O |

| 32.5 | N-CH₃ | D₂O |

| 62.7 | CH-N | D₂O |

| 76.9 | CH-OH | D₂O |

| 128.5 - 131.5 | Aromatic-C | D₂O |

Predicted and experimental data compiled from various sources.[3][4]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3369 - 3288 | N-H Stretch |

| 2950 - 2850 | C-H Stretch (Aliphatic) |

| 1707 - 1674 | C=O Stretch (potential impurity or formulation component) |

| 1345 | C-N Stretch |

| 750 - 760 | Monoaromatic Ring Bend |

Data obtained from studies on pseudoephedrine hydrochloride.[5][6] The presence of carbonyl stretching may indicate an impurity or a component from a specific formulation.[6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment | Ionization Method |

| 166.1 | - | [M+H]⁺ | ESI |

| 148.1 | - | [M-H₂O+H]⁺ | ESI |

| 115 | - | Fragment | MRM |

| 77 | - | Fragment | MRM |

| 58 | 100 | [C₃H₈N]⁺ | EI |

Fragmentation patterns and precursor ions are dependent on the ionization technique used.[7][8][9] The base peak in Electron Ionization (EI) is typically observed at m/z 58.[8]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃), within an NMR tube.[10] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher.[10] For quantitative analysis, an internal standard such as acetamide (B32628) may be used.[11]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5][10] A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is then acquired over a range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS)

For mass analysis, various techniques can be employed, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem Mass Spectrometry (MS/MS).[7][12]

-

GC-MS: The sample may require derivatization, for example, with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), before injection into the GC system.[12] The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[12]

-

LC-MS/MS: A High-Performance Liquid Chromatography (HPLC) system is coupled to a tandem mass spectrometer. The analytes are separated on a reverse-phase column with an isocratic mobile phase. The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode using positive ion electrospray ionization ([M+H]⁺).[7]

Visualizations

The following diagrams illustrate the mechanism of action of pseudoephedrine and a general workflow for its spectroscopic analysis.

Caption: Mechanism of action of pseudoephedrine.

Caption: General workflow for the spectroscopic analysis of pseudoephedrine.

References

- 1. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of pseudoephedrine in human plasma by LC-MS/MS using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudoephedrine [webbook.nist.gov]

- 9. archives.ijper.org [archives.ijper.org]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dshs-koeln.de [dshs-koeln.de]

Commercial Availability and Suppliers of (1S,2S)-(+)-Pseudoephedrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and synthetic methodologies for (1S,2S)-(+)-Pseudoephedrine. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound and understanding its synthesis for research and development purposes.

Commercial Availability and Suppliers

This compound, also known as d-Pseudoephedrine, is commercially available from a range of suppliers, catering to both research and bulk pharmaceutical manufacturing needs. The compound is typically offered as a crystalline solid with a purity of ≥98%.[1] It is available in various quantities, from grams for laboratory use to kilograms for industrial applications.[2][3]

For research and analytical purposes, this compound and its hydrochloride salt are available from well-known chemical suppliers. Bulk quantities for pharmaceutical production are available from active pharmaceutical ingredient (API) manufacturers and distributors, many of whom operate under Good Manufacturing Practices (GMP) and can provide necessary documentation such as Certificates of Analysis (CoA) and Drug Master Files (DMF).[4][5]

The following table summarizes a selection of commercial suppliers for this compound and its hydrochloride salt.

| Supplier | Product Form | Available Quantities | Purity | Notes |

| Sigma-Aldrich (Merck) | This compound | 5 g, 25 g, 100 g | ≥98% | Research grade, suitable for laboratory use. |

| (+)-Pseudoephedrine hydrochloride | - | ≥98% | Analytical standard. | |

| Cayman Chemical | This compound | - | ≥98% | Analytical reference standard. |

| Chemicopro | Pseudoephedrine | 50 g, 100 g, 250 g, 500 g | High-purity | For medical and research applications.[3] |

| Taj Pharmaceuticals | Pseudoephedrine hydrochloride | Bulk | - | API manufacturer and exporter.[6] |

| Malladi Drugs & Pharmaceuticals Ltd. | Pseudoephedrine hydrochloride | Bulk | API grade | Major Indian API manufacturer.[4] |

| apicule | Pseudoephedrine hydrochloride | Bulk | API grade | Global platform for sourcing APIs, listing various manufacturers.[4] |

| Avanscure | Pseudoephedrine Hydrochloride | Bulk | - | Bulk drug supplier.[7] |

| US Biological Life Sciences | (+)-Pseudoephedrine Hydrochloride | 100 mg, 500 mg | Highly Purified | For biochemical research.[8] |

Note: Pricing information is subject to fluctuation and is best obtained directly from the suppliers. Bulk pricing is typically available upon request.

Synthesis of this compound

The predominant commercial synthesis of this compound is a semi-synthetic process that involves a key fermentation step followed by a chemical conversion.[9] This method is favored for its stereoselectivity, yielding the desired (1S,2S) enantiomer. The overall process can be broken down into two main stages:

-

Biotransformation of Benzaldehyde (B42025) to L-Phenylacetylcarbinol (L-PAC): This step utilizes yeast, typically Saccharomyces cerevisiae, to catalyze the condensation of benzaldehyde with acetaldehyde (B116499) (generated from glucose metabolism) to produce L-phenylacetylcarbinol (L-PAC).[10][11][12]

-

Reductive Amination of L-PAC: The resulting L-PAC is then chemically converted to this compound via reductive amination with methylamine (B109427).[13][14]

A gram-scale total synthesis of (+)-pseudoephedrine starting from ethyl cinnamate (B1238496) has also been developed, involving Sharpless asymmetric dihydroxylation and configuration inversion over 11 steps.

Experimental Protocols

The following are detailed methodologies for the key steps in the semi-synthetic route to this compound, compiled from various sources.

Protocol 1: Yeast-Mediated Production of L-Phenylacetylcarbinol (L-PAC)

This protocol is a representative procedure for the biotransformation of benzaldehyde to L-PAC using Saccharomyces cerevisiae (baker's yeast).

Materials and Equipment:

-

Saccharomyces cerevisiae (baker's yeast)

-

Glucose

-

Peptone

-

Yeast extract

-

Magnesium sulfate (B86663) (MgSO₄)

-

Calcium chloride (CaCl₂)

-

Benzaldehyde

-

Acetaldehyde

-

Deionized water

-

Erlenmeyer flasks

-

Shaking incubator

-

Centrifuge

-

pH meter

Procedure:

-

Inoculum Preparation:

-

Prepare a pre-culture medium containing (per 100 mL): 2 g peptone, 2 g yeast powder, and 2 g glucose in deionized water.[11]

-

Inoculate with a culture of Saccharomyces cerevisiae and incubate in a shaking incubator at 200 rpm and 30°C for 24 hours.[11][15]

-

Harvest the yeast cells by centrifugation at 4000 rpm.[11]

-

-

Biotransformation:

-

Prepare the transformation medium. A typical composition per 100 mL is: 0.9 mL benzaldehyde, 0.6 mL acetaldehyde, 0.1 g MgSO₄, 0.005 g CaCl₂, and optionally 0-2 g peptone and 0-2 g yeast powder, with the balance being water. Adjust the pH to 5.2.[11]

-

To the transformation medium, add the harvested yeast cells (3-15 g) and glucose (1.2-6 g).[11]

-

Incubate the mixture in a shaking incubator at 200 rpm and 30°C.[10][15]

-

The reaction is typically carried out for 6 to 24 hours.[11]

-

-

Extraction and Purification of L-PAC:

-

After the biotransformation, separate the yeast cells from the broth by centrifugation.

-

The supernatant containing L-PAC can be extracted with an organic solvent such as diethyl ether.

-

The organic extracts are then combined, dried, and the solvent is evaporated to yield crude L-PAC. Further purification can be achieved by distillation or chromatography.

-

Protocol 2: Reductive Amination of L-PAC to this compound

This protocol describes the chemical conversion of L-PAC to this compound.

Materials and Equipment:

-

L-Phenylacetylcarbinol (L-PAC)

-

Methylamine (40% in water)

-

Ethanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH) solution (10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask

-

Ice bath

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

Reduction:

-

Work-up and Isolation:

Protocol 3: Purification by Crystallization

Crude pseudoephedrine can be purified by crystallization, often as its hydrochloride salt.

Materials and Equipment:

-

Crude this compound

-

Toluene

-

Hydrochloric acid (HCl)

-

Beakers

-

Heating plate

-

Filtration apparatus

Procedure:

-

Dissolve the crude pseudoephedrine in a minimal amount of hot toluene.[16]

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the crystals and wash with cold toluene.

-

For the hydrochloride salt, dissolve the purified base in isopropanol and add a solution of HCl in isopropanol until precipitation is complete.[16]

-

Filter the this compound hydrochloride crystals, wash with cold isopropanol, and dry.

Visualizations

Diagram 1: Semi-Synthetic Pathway of this compound

Caption: Overview of the semi-synthetic pathway to this compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

- 1. CN108623485A - A kind of preparation method of high purity hydrochloric acid d-pseudo-ephedrine microcrystal - Google Patents [patents.google.com]

- 2. ephedrinesuppliers.com [ephedrinesuppliers.com]

- 3. chemicopro.com [chemicopro.com]

- 4. apicule.com [apicule.com]

- 5. This compound hydrochloride | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 6. Pseudoephedrine hydrochloride - Pseudoephedrine hydrochloride manufacturers,Pseudoephedrine hydrochloride exporters India,Pseudoephedrine Hydrochloride CAS 345-78-8,Pseudoephedrine Hydrochloride (345-78-8) Suppliers Worldwide,pseudoephedrine hcl Exporters [tajapi.com]

- 7. avanscure.com [avanscure.com]

- 8. pseudoephedrine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 9. Buy Pseudoephedrine hydrochloride | 345-78-8 | >98% [smolecule.com]

- 10. pakbs.org [pakbs.org]

- 11. CN101608191B - Preparation method of L-Phenylacetylcarbinol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Sciencemadness Discussion Board - Reductive amination of L-PAC - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. aidic.it [aidic.it]

- 16. mirror.explodie.org [mirror.explodie.org]

Methodological & Application

Application Notes and Protocols for Diastereoselective Enolate Alkylation with Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the diastereoselective alkylation of enolates using pseudoephedrine as a chiral auxiliary. This powerful and practical methodology allows for the asymmetric synthesis of α-substituted carboxylic acids, alcohols, aldehydes, and ketones with high enantiomeric enrichment. The protocols detailed herein are based on the seminal work of Andrew G. Myers and colleagues, which has established pseudoephedrine as a reliable and cost-effective chiral auxiliary in both academic and industrial settings.[1][2][3][4]

The use of pseudoephedrine is advantageous due to its low cost, availability in both enantiomeric forms, and the high diastereoselectivity it imparts in alkylation reactions.[1][3][4] The resulting alkylated pseudoephedrine amides are often crystalline, facilitating purification by recrystallization to achieve high diastereomeric purity.[1][5]

Core Principles: The Mechanism of Stereocontrol

The high diastereoselectivity of this reaction is attributed to the formation of a rigid, chelated (Z)-enolate intermediate.[3][6] Upon deprotonation of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride (LiCl), a six-membered ring-like transition state is formed.[3] The lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary.[3] This chelation, combined with the steric hindrance from the auxiliary's methyl group, effectively blocks one face of the enolate. Consequently, the electrophile is directed to attack from the less hindered face, resulting in a predictable and high degree of stereocontrol.[3][6] The presence of LiCl is critical for achieving high reaction rates and selectivities.[1][5][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the diastereoselective alkylation of pseudoephedrine amides with various primary alkyl halides. The data highlights the high yields and excellent diastereoselectivities achievable with this method.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Propionamide Enolate with Primary Alkyl Halides [2]

| Entry | Alkyl Halide | Yield (%) | Crude Diastereomeric Ratio (dr) | Isolated Diastereomeric Ratio (dr) |

| 1 | n-Butyl iodide | 80 | 95:5 | ≥99:1 |

| 2 | Benzyl bromide | 90 | 96:4 | ≥99:1 |

Table 2: Diastereoselective Alkylation of Pseudoephedrine Phenylacetamide Enolate with Primary Alkyl Halides [2]

| Entry | Alkyl Halide | Yield (%) | Crude Diastereomeric Ratio (dr) | Isolated Diastereomeric Ratio (dr) |

| 1 | Methyl iodide | 92 | 97:3 | ≥99:1 |

| 2 | Ethyl bromide | 88 | 98:2 | ≥99:1 |

Experimental Protocols

All reactions should be conducted in a well-ventilated fume hood using flame-dried glassware under an inert atmosphere (e.g., argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Preparation of Pseudoephedrine Amide

This protocol describes the acylation of pseudoephedrine to form the tertiary amide starting material.

Materials:

-

(1S,2S)-(+)-Pseudoephedrine or (1R,2R)-(-)-Pseudoephedrine

-

Acyl chloride or anhydride (B1165640) (e.g., propionyl chloride)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve pseudoephedrine (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.[5]

-

Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.[5]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[5]

-

Separate the organic layer and wash sequentially with water and brine.[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.[5]

-

The crude product can be purified by recrystallization or flash column chromatography.

Protocol 2: Diastereoselective Alkylation of Pseudoephedrine Amide

Two general procedures are provided: Procedure A, where the alkylating agent is in excess, and Procedure B, where the enolate is in excess. The choice depends on the availability and cost of the reagents.[1]

Procedure A: Alkylation with Excess Alkylating Agent [1][2][8]

Materials:

-

Pseudoephedrine amide (1.0 equivalent)

-

Anhydrous lithium chloride (LiCl) (6.0–7.0 equivalents)

-

Diisopropylamine (B44863) (2.25 equivalents)

-

n-Butyllithium (n-BuLi) in hexanes (2.1 equivalents)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Alkylating agent (1.5–4.0 equivalents)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) or other suitable organic solvent

Procedure:

-

Preparation of LDA-LiCl Slurry: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous LiCl (6.0–7.0 equivalents) and freshly distilled THF.[2]

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (2.25 equivalents) to the suspension.[2]

-

Slowly add a solution of n-BuLi in hexanes (2.1 equivalents) to the stirred suspension at -78 °C.[2]

-

Stir the mixture for 5 minutes, then briefly warm the flask in an ice bath for 5 minutes, and re-cool to -78 °C.[8]

-

Enolate Formation: In a separate flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

-

Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C.[8]

-

Stir the mixture at -78 °C for 30-60 minutes.[8]

-

Warm the reaction to 0 °C and stir for an additional 10-15 minutes.[8]

-

Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.[8]

-

Alkylation: Add the alkylating agent (1.5–4.0 equivalents) to the enolate suspension at 0 °C.[8]

-

Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.[8]

-

Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[8]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[8]

-

The crude product can be purified by recrystallization or flash column chromatography to enhance diastereomeric purity.[8]

Procedure B: Alkylation with Excess Enolate [2]

-

Enolate Formation: Follow the same procedure as in Procedure A to generate the enolate, but use 1.3–1.8 equivalents of the pseudoephedrine amide.[2]

-

Alkylation: Add a solution of the electrophile (1.0 equivalent) in THF to the enolate suspension at the appropriate temperature (0 °C or -78 °C).[2]

-

Stir the reaction mixture until completion.

-

Workup and Purification: Follow the same workup and purification protocol as described in Procedure A.[2]

Protocol 3: Cleavage of the Pseudoephedrine Auxiliary

The chiral auxiliary can be removed to yield the desired enantiomerically enriched carboxylic acid, alcohol, or ketone.

A. Acidic Hydrolysis to Carboxylic Acid [5][9]

Materials:

-

Alkylated pseudoephedrine amide

-

Sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether or other suitable organic solvent

Procedure:

-

Dissolve the alkylated amide in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄.[5]

-

Heat the mixture to reflux for 12-24 hours.[5]

-

Cool the reaction to room temperature and extract the aqueous layer with diethyl ether to recover the pseudoephedrine auxiliary.[5]

-

The desired carboxylic acid remains in the aqueous layer, which can then be extracted with an appropriate organic solvent after adjusting the pH.

B. Reductive Cleavage to Primary Alcohol [9]

Materials:

-

Alkylated pseudoephedrine amide

-

Lithium amidotrihydroborate (LAB) or other suitable reducing agent

-

Anhydrous THF

Procedure:

-

Prepare a suspension of the reducing agent in anhydrous THF at -78 °C.

-

Slowly add a solution of the pseudoephedrine amide in THF to the cold suspension.[9]

-

Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.[9]

-

Carefully quench the reaction by sequential addition of water, followed by 15% aqueous NaOH, and then more water.[9]

-

Filter the resulting solids and wash with an organic solvent. The combined filtrate is dried, concentrated, and the resulting alcohol is purified by column chromatography.[9]

C. Addition of Organolithium Reagents to form Ketones [9]

Materials:

-

Alkylated pseudoephedrine amide

-

Organolithium reagent (e.g., phenyllithium, methyllithium) (2.0-5.0 equivalents)

-

Anhydrous THF

Procedure:

-

In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the alkylated pseudoephedrine amide (1.0 equivalent) in anhydrous THF.[9]

-

Cool the solution to -78 °C and add the organolithium reagent dropwise.[9]

-

Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C.[9]

-

Quench the reaction with saturated aqueous ammonium chloride solution.[9]

-

Extract the product with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The ketone is then purified by column chromatography.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for stereocontrol in the diastereoselective alkylation of pseudoephedrine amides.

Caption: General experimental workflow for diastereoselective alkylation using a pseudoephedrine chiral auxiliary.

Caption: Mechanism of stereocontrol via a rigid, chelated lithium enolate intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Enantiomerically Pure Carboxylic Acids Using (1S,2S)-(+)-Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure carboxylic acids is a critical task in the development of pharmaceuticals and other biologically active molecules. The use of chiral auxiliaries is a powerful strategy to achieve high levels of stereocontrol. (1S,2S)-(+)-Pseudoephedrine, an inexpensive and readily available chiral amino alcohol, serves as an excellent chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids.[1][2] This method, pioneered by Andrew G. Myers, relies on the diastereoselective alkylation of a pseudoephedrine amide enolate.[1]

Key advantages of this methodology include its high diastereoselectivity, broad substrate scope, the crystalline nature of the amide intermediates which facilitates purification, and the ability to recover and reuse the chiral auxiliary.[1][3] The overall synthetic sequence involves three main steps: formation of the pseudoephedrine amide, diastereoselective alkylation, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.[1]

Data Presentation

The following tables summarize typical yields and diastereoselectivities achieved during the key steps of the synthesis.

Table 1: Formation of this compound Amides

| Entry | Carboxylic Acid Derivative | Acylation Method | Yield (%) |

| 1 | Propionyl chloride | Acid Chloride | 95 |

| 2 | Butyric anhydride | Anhydride | 92 |

| 3 | Pivaloyl chloride | Acid Chloride | 96 |

| 4 | Phenylacetyl chloride | Acid Chloride | 94 |

Data sourced from multiple examples in the literature, specific yields may vary based on reaction scale and conditions.

Table 2: Diastereoselective Alkylation of this compound Amides

| Entry | Pseudoephedrine Amide | Electrophile | Diastereomeric Ratio (syn:anti) | Isolated Yield (%) |

| 1 | Propionamide | Benzyl bromide | >99:1 | 99 |

| 2 | Propionamide | n-Butyl iodide | 98:2 | 97 |

| 3 | Butyramide | Methyl iodide | 97:3 | 95 |

| 4 | Phenylacetamide | Ethyl iodide | >99:1 | 98 |

| 5 | Propionamide | Isopropyl iodide | 95:5 | 85 |

Diastereomeric ratios are typically determined by HPLC or NMR analysis of the crude reaction mixture. Yields are for the isolated, purified major diastereomer.[1]

Table 3: Cleavage of Alkylated Pseudoephedrine Amides to Carboxylic Acids

| Entry | Alkylated Pseudoephedrine Amide | Cleavage Conditions | Product | Yield (%) | Enantiomeric Excess (ee) |

| 1 | α-Benzylpropionamide | 9 N H₂SO₄, Dioxane, 115 °C | (R)-2-Phenylpropanoic acid | 94 | >99% |

| 2 | α-Butylpropionamide | TBAH, t-BuOH/H₂O, 95 °C | (R)-2-Methylhexanoic acid | 92 | >99% |

| 3 | α-Methylbutyramide | 9 N H₂SO₄, Dioxane, 115 °C | (R)-2-Methylbutyric acid | 95 | >99% |

| 4 | α-Ethylphenylacetamide | TBAH, t-BuOH/H₂O, 95 °C | (R)-2-Phenylbutanoic acid | 93 | >99% |

The choice between acidic or basic cleavage depends on the substrate's sensitivity to the reaction conditions.[2][4]

Experimental Protocols

Protocol 1: Formation of this compound Amide

This protocol describes the acylation of this compound with an acid chloride.

Materials:

-

This compound (1.0 equiv)

-

Acid chloride (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of this compound in dichloromethane, add triethylamine.[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization, typically from a mixture of ethyl acetate (B1210297) and hexanes.

Protocol 2: Diastereoselective Alkylation of the Pseudoephedrine Amide

This protocol details the enolate formation and subsequent alkylation. The use of anhydrous lithium chloride is crucial for high yields and selectivities.[1]

Materials:

-

Pseudoephedrine amide (1.0 equiv)

-

Anhydrous lithium chloride (LiCl) (6.0-7.0 equiv)

-

Diisopropylamine (B44863) (2.25 equiv)

-

n-Butyllithium (n-BuLi) (2.1 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Alkylating agent (e.g., alkyl halide) (1.5-4.0 equiv)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-

In a flame-dried, argon-purged flask, suspend anhydrous lithium chloride in anhydrous THF.

-

Add diisopropylamine to the suspension.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium and stir for 5 minutes.

-

Briefly warm the solution to 0 °C for 5 minutes, then cool back down to -78 °C to form the LDA/LiCl solution.

-

In a separate flame-dried flask, dissolve the pseudoephedrine amide in anhydrous THF.

-

Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C and stir for an additional 10-15 minutes.

-

Cool the reaction mixture to 0 °C and add the alkylating agent.

-

Stir the reaction at 0 °C until completion (typically 1-4 hours), monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography.[5]

Protocol 3: Cleavage of the Chiral Auxiliary and Recovery

This protocol describes the acidic hydrolysis of the alkylated pseudoephedrine amide to yield the carboxylic acid.

Materials:

-

Alkylated pseudoephedrine amide (1.0 equiv)

-

9 N Sulfuric acid (H₂SO₄)

-

Dioxane

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 6 N)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N H₂SO₄.[1]

-

Heat the mixture at reflux (approximately 115 °C) for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes) to isolate the chiral carboxylic acid. The combined ether layers can be dried and concentrated to yield the product.

-

To recover the auxiliary, basify the aqueous layer with NaOH solution until the pH is greater than 12.[1]

-

Extract the basic aqueous layer with dichloromethane (3 x volumes).

-

Dry the combined dichloromethane layers and concentrate to recover the this compound.[1]

Visualizations

Caption: Overall experimental workflow.

Caption: Factors influencing diastereoselectivity.

References

Application Notes and Protocols for the Preparation of Chiral Alcohols and Aldehydes using (1S,2S)-(+)-Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral alcohols and aldehydes utilizing (1S,2S)-(+)-pseudoephedrine as a highly effective and practical chiral auxiliary. This methodology, pioneered by Myers and coworkers, offers a robust and predictable route to enantiomerically enriched products, which are crucial building blocks in pharmaceutical and fine chemical synthesis. The key steps involve the formation of a pseudoephedrine amide, a highly diastereoselective alkylation of the corresponding lithium enolate, and subsequent transformation of the alkylated amide into the desired chiral alcohol or aldehyde. The advantages of using pseudoephedrine include its low cost, commercial availability in both enantiomeric forms, and the often crystalline nature of the amide intermediates, which facilitates purification.[1][2][3][4][5][6][7]

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where a single enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even harmful.[8] Chiral auxiliaries are a powerful tool for achieving high levels of stereocontrol in chemical reactions.[9] this compound has emerged as a versatile and reliable chiral auxiliary for the asymmetric α-alkylation of carboxylic acid derivatives.[1][3][4][10][11] The resulting α-substituted pseudoephedrine amides can be readily converted into a variety of chiral compounds, including carboxylic acids, ketones, and, as detailed herein, alcohols and aldehydes, with high enantiomeric purity.[1][12][5][7][13][14]

Overall Experimental Workflow

The general strategy for the preparation of chiral alcohols and aldehydes using this compound follows a three-step sequence:

-

Amide Formation: this compound is acylated with an appropriate carboxylic acid derivative to form the corresponding tertiary amide.[4][7][10]

-

Diastereoselective Alkylation: The pseudoephedrine amide is deprotonated with a strong base, typically lithium diisopropylamide (LDA) in the presence of lithium chloride, to form a chiral (Z)-enolate. This enolate then undergoes a highly diastereoselective alkylation with an alkyl halide.[2][4][9][10]

-

Auxiliary Cleavage and Product Formation: The chiral auxiliary is cleaved from the alkylated amide to yield the desired chiral alcohol or aldehyde.[9][13][15]

Caption: General experimental workflow for the synthesis of chiral alcohols and aldehydes.

Mechanism of Diastereoselective Alkylation

The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to the formation of a rigid, chelated lithium enolate intermediate.[2][10] The lithium cation is coordinated to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary, creating a stable six-membered ring-like transition state.[15] This conformation effectively blocks one face of the enolate, forcing the incoming alkyl halide to approach from the less sterically hindered face. The methyl group of the pseudoephedrine auxiliary directs the electrophile to the opposite face, resulting in a predictable stereochemical outcome where the new stereocenter is syn to the methyl group and anti to the hydroxyl group.[9][15] The presence of lithium chloride is crucial as it breaks up enolate aggregates and accelerates the rate of alkylation.[4][15]

Caption: Simplified mechanism of diastereoselective alkylation.

Experimental Protocols

Protocol 1: Preparation of N-Acyl-(1S,2S)-(+)-Pseudoephedrine Amide

This protocol describes the general procedure for the acylation of this compound with an acid chloride.

Materials:

-

This compound

-

Acid chloride (e.g., propionyl chloride)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add the acid chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[13]

Protocol 2: Diastereoselective Alkylation of the Pseudoephedrine Amide

This protocol details the alkylation of the N-acyl pseudoephedrine amide.

Materials:

-

N-Acyl-(1S,2S)-(+)-pseudoephedrine amide

-

Anhydrous lithium chloride (LiCl)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

-